3-Nitrocinnoline
Overview
Description
3-Nitrocinnoline is a chemical compound with the molecular formula C8H5N3O2 . It has an average mass of 175.144 Da and a monoisotopic mass of 175.038177 Da .
Synthesis Analysis
Copper-catalyzed routes have been achieved for the synthesis of 3-nitroquinolines from readily available nitroolefins and anthranils . This reaction proceeds via the [4 + 2] cycloaddition between anthranils and nitro-styrenes under mild reaction conditions to obtain biologically important heterocycles .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H5N3O2 . The InChI representation is InChI=1S/C8H5N3O2/c12-11(13)8-5-6-3-1-2-4-7(6)9-10-8/h1-5H .Physical and Chemical Properties Analysis
This compound has a molecular weight of 175.14 g/mol . Other physical and chemical properties such as XLogP3, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized are also provided .Scientific Research Applications
Anticancer Properties
3-Nitrocinnoline derivatives demonstrate significant potential as anticancer agents. A study by (Li et al., 2008) discovered that novel 3-nitroquinolines exhibited prominent antiproliferative effects against tumor cell lines overexpressing the epidermal growth factor receptor (EGFR), suggesting their potential in developing new anticancer drugs.
Antibacterial Studies
Research by (Karna, 2019) focused on benzoderivative of quinoxaline, which included 3-nitro anilines, showcasing its effectiveness in antibacterial applications. This signifies the potential of this compound derivatives in contributing to new antibacterial treatments.
Bioimaging Applications
In the field of bioimaging, (Li et al., 2018) developed a two-photon fluorescent probe based on 6-hydroxyl-quinonline-2-benzothiazole derivatives for detecting nitroxyl in living cells. This advancement enhances our understanding of nitroxyl's biological roles.
Nitroxyl Anion Research
The study of nitroxyl anions, closely related to this compound, has significant implications in vascular physiology and pharmacology. (Irvine et al., 2007) investigated the effects of the nitroxyl anion donor Angeli’s salt on rat isolated aortae, contributing to our understanding of cardiovascular function regulation.
Magnetic Resonance Imaging (MRI)
Nitroxide radicals, related to this compound, are used in MRI as contrast agents. (Hyodo et al., 2006) demonstrated that the reduction rate of nitroxides in tumors compared with normal tissue can be observed by MRI, aiding in the assessment of the redox status of tissues.
Chemical Biology and Signaling
The chemical biology and signaling aspects of nitroxyl, related to this compound, were explored by (Bianco et al., 2017). This research provides insight into the unique chemical properties and reactivity of HNO, which is significant for understanding its biological effects.
Safety and Hazards
When handling 3-Nitrocinnoline, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
3-Nitrocinnoline has been identified as a new structural type of antiproliferative agents against the EGFR-overexpressing tumor cell lines . The incorporation of the nitro group at the 3-position of the quinoline core structure provides promising new templates for the further development of anticancer agents .
Properties
IUPAC Name |
3-nitrocinnoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-11(13)8-5-6-3-1-2-4-7(6)9-10-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZQJOVSKFXLGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282312 | |
Record name | 3-nitrocinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30282312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21905-82-8 | |
Record name | NSC25399 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25399 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-nitrocinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30282312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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